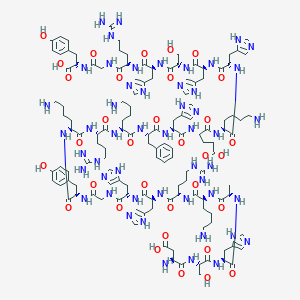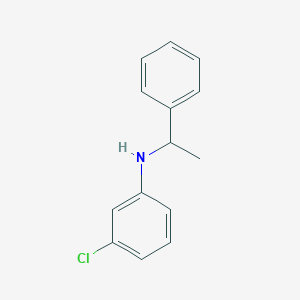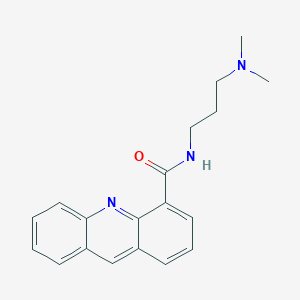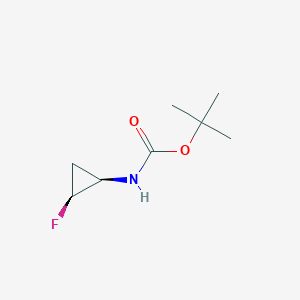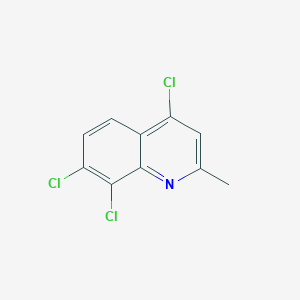
2-(2,2-Difluorovinyl)pyridine
Descripción general
Descripción
“2-(2,2-Difluorovinyl)pyridine” is a chemical compound with the molecular formula C7H5F2N . It is a type of fluorinated organic molecule . Fluorinated organic molecules are increasingly common in pharmaceuticals and agrochemicals because they improve the bioavailability and metabolic stability of organic molecules .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize a wide variety of fluorinated styrene derivatives .
Molecular Structure Analysis
The molecular structure of “2-(2,2-Difluorovinyl)pyridine” can be represented by the InChI string: InChI=1S/C7H5F2N/c8-7(9)5-6-1-3-10-4-2-6/h1-5H . The Canonical SMILES representation is C1=CN=CC=C1C=C(F)F .
Chemical Reactions Analysis
Fluorinated gases such as vinylidene fluoride (VDF) and trifluoropropene (TFP) represent potential building blocks for the installation of fluoroalkyl and fluorovinyl groups . For example, VDF provides an entry point for the synthesis of fluorinated alkenes, which are important bioisosteres for carbonyl groups in medicinal chemistry .
Physical And Chemical Properties Analysis
The molecular weight of “2-(2,2-Difluorovinyl)pyridine” is 141.12 g/mol . It has a XLogP3-AA value of 1.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 12.9 Ų .
Aplicaciones Científicas De Investigación
Chemical Sensing
2,6-bis(2-benzimidazolyl)pyridine has been identified as an effective chemical sensor for fluoride ion detection, utilizing chemical shift and optical modification-based sensing (Chetia & Iyer, 2008).
Building Blocks for Life-Sciences Research
A study on (trifluoromethoxy)pyridines highlighted their role as valuable building blocks in life-sciences research. This work also presented the first X-ray crystallographic structure determinations of these compounds (Manteau et al., 2010).
Pharmaceutical and Biotechnology Applications
5-Bromo-2-(trifluoromethyl)pyridine has shown potential in pharmaceuticals and biotechnology due to its spectroscopic, optical, DNA, and antimicrobial properties (Vural & Kara, 2017).
Biomedical Sensors and Catalysis
2,6-dipyrazolylpyridine derivatives and their complexes have been used in the synthesis of biomedical sensors and catalysis, finding applications in multi-functional switches, biosensors, and functional soft materials (Halcrow, 2014).
Supramolecular Chemistry
2,6-Bis(trimethyltin)pyridine has been identified as a central building block for synthesizing pyridine-based ligands in supramolecular chemistry (Schubert & Eschbaumer, 1999).
Spectroscopy and Catalysis
Another study focused on 2,6-bis(pyrazolyl)pyridines and related ligands as versatile terpyridine analogues, useful in biological sensing and iron complexes exhibiting unusual spin-state transitions (Halcrow, 2005).
Direcciones Futuras
The selective, late-stage introduction of fluoroalkyl and fluorovinyl groups into drug-like molecules remains a frontier in organic synthesis . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Propiedades
IUPAC Name |
2-(2,2-difluoroethenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N/c8-7(9)5-6-3-1-2-4-10-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRYJTZASIFSKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




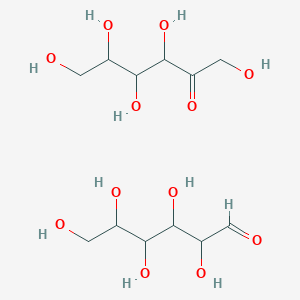
![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)
![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
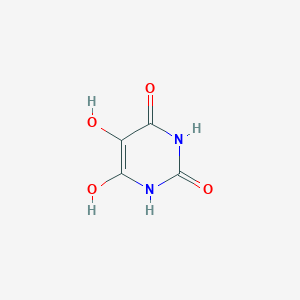
![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)
